molecular formula C9H17IO2 B126508 2-(4-Iodobutoxy)tetrahydropyran CAS No. 41049-30-3

2-(4-Iodobutoxy)tetrahydropyran

Cat. No. B126508
CAS RN: 41049-30-3
M. Wt: 284.13 g/mol
InChI Key: GTUOMTZFCNDDBA-UHFFFAOYSA-N
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Description

2-(4-Iodobutoxy)tetrahydropyran is a chemical compound that is part of the tetrahydropyran family, a class of organic compounds that contain a six-membered ether ring with five carbon atoms and one oxygen atom. The specific structure of 2-(4-Iodobutoxy)tetrahydropyran includes a tetrahydropyran ring with an iodobutoxy substituent. This compound is of interest due to its potential as a building block in organic synthesis, particularly in the creation of complex molecules with multiple stereocenters.

Synthesis Analysis

The synthesis of tetrahydropyran derivatives often involves the reaction of homoallylic alcohols with aldehydes. One approach, as described in the literature, involves the reaction of homoallylic alcohols with aldehydes in the presence of trifluoroacetic acid (TFA), which after hydrolysis yields 4-hydroxy-2,3,6-trisubstituted tetrahydropyrans. This method allows for the creation of three new stereocenters in a single-pot process and can be used to install a variety of functionalized side chains at the C-2 position of the tetrahydropyran ring .

Molecular Structure Analysis

The molecular structure of tetrahydropyran derivatives is characterized by the presence of multiple stereocenters, which are crucial for their biological activity and their utility in asymmetric synthesis. The stereoselective synthesis methods allow for the control over the configuration of these stereocenters, which is essential for the production of enantiomerically pure compounds. High enantiomeric excess (ee) of greater than 99% has been achieved in the synthesis of tetrahydropyrans, demonstrating the effectiveness of these synthetic approaches .

Chemical Reactions Analysis

Tetrahydropyrans can undergo various chemical reactions, including Prins cyclization, which is a useful method for constructing tetrahydropyran rings. For instance, the reaction of aldehydes with homoallyl alcohols in the presence of TMSI (trimethylsilyl iodide) generated in situ from TMSCl (trimethylsilyl chloride) and NaI (sodium iodide) can produce 4-iodo-tetrahydropyrans. These reactions yield good yields of the iodo pyrans as a mixture of diastereoisomers, which can be separated and characterized .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(4-Iodobutoxy)tetrahydropyran would be influenced by the presence of the iodine atom and the tetrahydropyran ring. Iodine is a heavy atom that can impart significant polarizability to the molecule, potentially affecting its reactivity and interactions with other molecules. The tetrahydropyran ring is a common structural motif in many natural products and pharmaceuticals, and its presence can influence the compound's solubility, boiling point, and stability. The specific physical and chemical properties of 2-(4-Iodobutoxy)tetrahydropyran would need to be determined experimentally, as they are not directly discussed in the provided papers.

Scientific Research Applications

  • Synthetic Approaches in Statin Production :

    • A study by Časar (2008) discusses a novel synthetic approach to a key precursor of statin side chains. The method involves transforming an iodomethyl tetrahydropyran derivative to an acetate ester derivative, using homogeneous tin catalysis. This approach provides an efficient route for statin synthesis, suitable for industrial use (Časar, 2008).
  • Methodology in Organic Synthesis :

    • Sabitha et al. (2005) describe a TMSI-mediated Prins cyclization process that produces 4-iodo-tetrahydropyrans. This methodology, reported for the first time, extends to the synthesis of compounds like (±)-centrolobine (Sabitha et al., 2005).
    • Lee, Kim, and Hong (2009) explored a tandem cross-metathesis/thermal S(N)2' reaction for synthesizing 4-hydroxy-2,6-cis-tetrahydropyrans. This reaction allows for protecting-group-free synthesis of compounds like (+/-)-diospongin A (Lee, Kim, & Hong, 2009).
  • Biosynthetic Pathways and Enzymatic Processes :

    • Go et al. (2021) elucidated the biosynthetic pathway of (-)-sambutoxin, focusing on the enzymatic origin of the tetrahydropyran moiety. This study provides insights into the structural diversity and biological activities of 4-hydroxy-2-pyridone alkaloids (Go et al., 2021).
  • Drug Discovery and Molecular Design :

    • Singh et al. (2009) designed chiral tetrahydropyrans and synthesized them as potential inhibitors of COX-1 and COX-2 enzymes. Their study highlights the versatility of tetrahydropyrans in medicinal chemistry (Singh et al., 2009).
    • Nortcliffe et al. (2017) focused on the synthesis of functionalized tetrahydropyran scaffolds, demonstrating their potential in drug discovery. They highlight the adaptability of the 4-hydroxytetrahydropyran scaffold for various chemical modifications (Nortcliffe et al., 2017).

Safety And Hazards

The safety data sheet for Tetrahydropyran indicates that it is a flammable liquid and vapor . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces . The container should be kept tightly closed, and the substance should be stored in a well-ventilated place .

Future Directions

Tetrahydropyrans are structural motifs that are abundantly present in a range of biologically important marine natural products . As such, significant efforts have been paid to the development of efficient and versatile methods for the synthesis of tetrahydropyran derivatives . Neopeltolide, a potent antiproliferative marine natural product, has been an attractive target compound for synthetic chemists because of its complex structure comprised of a 14-membered macrolactone embedded with a tetrahydropyran ring . This suggests that the study and synthesis of tetrahydropyrans, including 2-(4-Iodobutoxy)tetrahydropyran, will continue to be a significant area of research in the future.

properties

IUPAC Name

2-(4-iodobutoxy)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17IO2/c10-6-2-4-8-12-9-5-1-3-7-11-9/h9H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTUOMTZFCNDDBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10455542
Record name 2-(4-iodobutoxy)tetrahydropyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Iodobutoxy)tetrahydropyran

CAS RN

41049-30-3
Record name 2-(4-iodobutoxy)tetrahydropyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
BG Kovalev, T Dzhumakulov… - Chemistry of Natural …, 1986 - Springer
BG Kovalev, T. Dzhumakulov, and AA Abduvakhabov UDC 547.996: 632.936 cis-Dec-5-en-l-ol acetate (I) is one of the main components of the pheromone of the turnip moth Agrotis …
Number of citations: 1 link.springer.com
ÉI Chupka, VB Vershal' - Chemistry of Natural Compounds, 1986 - Springer
When lignin is oxidized in alkaline solutions, luminescence can be detected the spectra of which has a maxima at 470, 560, and 640 nm [i]. According to the literature [2, 3], the …
Number of citations: 4 link.springer.com
A Rumbero, I Borreguero, JV Sinisterra, AR Alcántara - Tetrahedron, 1999 - Elsevier
Different racemic or prochiral phenyl alkane (l,n)-diols were synthesized, and their resolution was carried out by two different strategies: enzymatic transesterification with vinyl acetate, …
Number of citations: 9 www.sciencedirect.com

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